

O-Benzyl Posaconazole-d4 chemical structure and properties

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Compound of Interest

Compound Name: O-Benzyl Posaconazole-d4

Cat. No.: B026984

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An In-depth Technical Guide to O-Benzyl Posaconazole-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl Posaconazole-d4 is a stable isotope-labeled derivative of O-Benzyl Posaconazole, which serves as a key intermediate in the synthesis of the potent triazole antifungal agent, Posaconazole. The introduction of deuterium atoms into the molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of the chemical structure, properties, and applications of **O-Benzyl Posaconazole-d4**.

Chemical Structure and Properties

O-Benzyl Posaconazole-d4 is structurally similar to Posaconazole, with the addition of a benzyl group and four deuterium atoms on the phenyl ring.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one[1]
CAS Number	1246818-95-0[1][2]
Molecular Formula	C ₄₄ H ₄₄ D ₄ F ₂ N ₈ O ₄ [2]

| Synonyms | O-BenzylPosaconazole-d₄, CS-0203343, HY-I0909S[1] |

Physicochemical Properties

Property	Value
Molecular Weight	794.92 g/mol [2]
Monoisotopic Mass	794.40176535 Da[1]
Appearance	Refer to Material Safety Data Sheet (MSDS)
Solubility	Refer to Material Safety Data Sheet (MSDS)
XLogP3	6.6[1]

| Topological Polar Surface Area | 101 Å²[1] |

Synthesis

While a detailed, step-by-step synthesis protocol for **O-Benzyl Posaconazole-d₄** is not publicly available, its synthesis is intrinsically linked to the overall synthesis of Posaconazole. O-Benzyl Posaconazole is a known precursor to Posaconazole, and the deuterated version is synthesized for use as an internal standard. The synthesis of Posaconazole often involves the coupling of a key chiral THF subunit and an aryl piperazine amine, followed by the introduction of the triazole subunit. The benzyl group serves as a protecting group and is typically removed

in the final steps of the synthesis to yield Posaconazole. The deuterated phenyl ring is incorporated during the synthesis of the appropriate starting materials.

Application in Bioanalysis

The primary application of **O-Benzyl Posaconazole-d4** is as an internal standard in the quantification of Posaconazole in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.

Experimental Protocol: Quantification of Posaconazole in Human Plasma using LC-MS/MS

The following is a representative protocol for the use of **O-Benzyl Posaconazole-d4** as an internal standard in an LC-MS/MS assay for Posaconazole.

1. Sample Preparation:

- To a 100 µL aliquot of human plasma, add a known concentration of **O-Benzyl Posaconazole-d4** solution (internal standard).
- Precipitate the plasma proteins by adding an organic solvent (e.g., acetonitrile).
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).
- Flow Rate: A typical flow rate for analytical LC-MS.
- Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 μL).
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transition for Posaconazole: Monitor the transition of the precursor ion $(\text{M}+\text{H})^+$ to a specific product ion.
 - MRM Transition for **O-Benzyl Posaconazole-d4**: Monitor the transition of the deuterated precursor ion $(\text{M}+\text{H})^+$ to its corresponding product ion.

3. Data Analysis:

- Integrate the peak areas for both Posaconazole and O-Benzyl Posaconazole-d4.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
- Determine the concentration of Posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Bioanalysis

The following diagram illustrates the typical workflow for using **O-Benzyl Posaconazole-d4** as an internal standard in a bioanalytical method.



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Caption: Workflow for the quantification of Posaconazole using **O-Benzyl Posaconazole-d4** as an internal standard.

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